N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a butyl group and a diphenylphosphoryl group attached to an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine typically involves the reaction of butylamine with diphenylphosphoryl acetic acid derivatives. The process can be carried out under controlled conditions using reagents such as trichlorophosphine and triethylamine. The reaction involves multiple steps, including the formation of intermediate compounds and their subsequent conversion to the target amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylphosphoryl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
- N-Octyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
- N-Propyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
Uniqueness
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine is unique due to its specific butyl and diphenylphosphoryl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
828936-13-6 |
---|---|
Molekularformel |
C22H32NOP |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N-butyl-N-(2-diphenylphosphorylethyl)butan-1-amine |
InChI |
InChI=1S/C22H32NOP/c1-3-5-17-23(18-6-4-2)19-20-25(24,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16H,3-6,17-20H2,1-2H3 |
InChI-Schlüssel |
KWASHSXZFVJDFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.